molecular formula C26H19F2N3S B10926771 2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

Cat. No.: B10926771
M. Wt: 443.5 g/mol
InChI Key: UWAHOEAFXTXZLR-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with fluorophenyl groups, a thiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. The pyrazole ring can be synthesized through the reaction of 4-fluorobenzaldehyde with hydrazine hydrate and acetylacetone under reflux conditions. The thiazole ring is formed by reacting 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide. The final step involves coupling the pyrazole and thiazole intermediates using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is unique due to its combination of a pyrazole and thiazole ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H19F2N3S

Molecular Weight

443.5 g/mol

IUPAC Name

2-[3,5-bis(4-fluorophenyl)-4-methylpyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C26H19F2N3S/c1-16-23(19-8-12-21(27)13-9-19)30-31(25(16)20-10-14-22(28)15-11-20)26-29-24(17(2)32-26)18-6-4-3-5-7-18/h3-15H,1-2H3

InChI Key

UWAHOEAFXTXZLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)C3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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